Stereochemical Purity vs. Doxepin Isomer Mixture
Commercially available doxepin is an 85:15% mixture of trans-(E) and cis-(Z) geometric isomers, but its metabolism is stereoselective: CYP2D6 exclusively hydroxylates the E-isomers, while the Z-isomers have limited metabolic pathways, leading to differential enrichment in vivo [1]. (E)-N-Acetyl-N-desmethyl Doxepin is supplied as a geometrically pure (E)-isomer, eliminating the confounding effect of the Z-isomer present in the parent drug and in N-desmethyldoxepin metabolite mixtures. This isomerically pure standard is essential for developing stereospecific analytical methods that can distinguish E- from Z-forms, which is a regulatory requirement for doxepin impurity profiling [2].
| Evidence Dimension | Geometric isomeric composition |
|---|---|
| Target Compound Data | 100% (E)-isomer (single geometric entity) |
| Comparator Or Baseline | Doxepin: 85% (E) + 15% (Z); N-Desmethyldoxepin: mixture of E and Z isomers |
| Quantified Difference | Target is a single isomer; parent drug is an 85:15 mixture |
| Conditions | As specified by manufacturer certificates of analysis; doxepin E:Z ratio from USP monograph and published literature |
Why This Matters
For ANDA impurity profiling, a geometrically pure (E)-standard is required to accurately identify and quantify the E-isomeric acetylated impurity, which cannot be achieved with mixed-isomer reference materials.
- [1] Haritos, V.S., Ghabrial, H., Ahokas, J.T. and Ching, M.S. (2000). Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin. Pharmacogenetics, 10(7), 591-603. View Source
- [2] SynZeal. (E)-N-Acetyl-N-desmethyl Doxepin (SZ-D037017). Product Technical Datasheet. View Source
